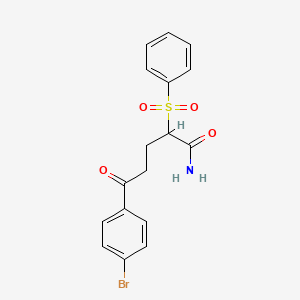
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide is a complex organic compound featuring an array of functional groups including thiadiazole, isoxazole, and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of the 1,3,4-thiadiazole ring:
Reagents: Ethylthio-acetic acid and hydrazine hydrate.
Conditions: Reflux in ethanol.
Products: 5-(ethylthio)-1,3,4-thiadiazole.
Step 2: Synthesis of the isoxazole moiety:
Reagents: 2-methyl-2,3-dihydrobenzofuran-5-yl-hydrazone and chloroacetic acid.
Conditions: Stirring at room temperature in the presence of a base.
Products: 5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazole.
Step 3: Coupling of intermediates:
Reagents: 5-(ethylthio)-1,3,4-thiadiazole and 5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazole.
Conditions: Heat under reflux in an appropriate solvent like dimethylformamide (DMF).
Products: N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide.
Industrial Production Methods
Large Scale Synthesis: Involves continuous flow reactors to ensure precise control over reaction parameters.
Purification: Typically achieved through crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can be oxidized using agents such as potassium permanganate.
Reduction: Possible reduction using hydrogen in the presence of a palladium catalyst.
Substitution: Undergoes nucleophilic substitution due to the presence of various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride as a base in DMF.
Major Products Formed
Oxidation: Converts the thiadiazole moiety into a sulfoxide or sulfone.
Reduction: Reduces the isoxazole ring, potentially breaking it into smaller fragments.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
As a Building Block: Utilized in the synthesis of more complex molecules.
Catalysts: Potential use in organocatalysis due to its unique electronic structure.
Biology
Enzyme Inhibitors: Its structure allows for interaction with various biological targets.
Antimicrobial Activity: Shows promise in the inhibition of bacterial growth.
Medicine
Drug Development: Used in the design of novel therapeutic agents.
Diagnostics: Potential application in the development of diagnostic probes.
Industry
Material Science: Incorporated into polymers and other advanced materials.
Agriculture: Potential as a pesticide due to its biological activity.
Mechanism of Action
Molecular Targets: Targets enzymes and receptors due to its diverse functional groups.
Pathways Involved: Interferes with metabolic and signaling pathways in organisms.
Comparison with Similar Compounds
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide: Similar structure but differs in the thiadiazole and isoxazole substitutions.
N-(5-(Propylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide: Features longer alkyl chains and halogen substitutions, altering its activity profile.
List of Similar Compounds
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide
N-(5-(Propylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide
N-(5-(Butylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(2-methylbenzofuran-5-yl)isoxazol-3-yl)acetamide
This compound's intricate structure makes it a prime candidate for various scientific investigations, promising innovative applications across multiple domains. Quite the all-rounder, wouldn't you say?
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-3-26-18-21-20-17(27-18)19-16(23)9-13-8-15(25-22-13)11-4-5-14-12(7-11)6-10(2)24-14/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYJWLFNGSLEQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OC(C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Fluorophenyl)-3-[4-(3-methoxypyrrolidin-1-YL)phenyl]urea](/img/structure/B2622692.png)
![2-fluoro-N-(3-prop-2-enyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2622693.png)






![Ethyl 3-(4-methoxyphenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2622701.png)

![4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol](/img/structure/B2622703.png)

![5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2622708.png)
![ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2622712.png)
